REACTION_CXSMILES
|
COC[O:4][C:5]1[C:6](C#N)=[N:7][C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:9][CH:10]=1.C[Mg]Cl.[CH3:21][CH2:22][O:23][C:24](C)=[O:25].[CH3:27]CCCCC>C1COCC1>[CH3:27][O:25][CH2:24][O:23][C:22]1[C:6]([C:5](=[O:4])[CH3:10])=[N:7][C:8]([CH2:11][C:12]([CH3:14])([CH3:13])[CH3:15])=[CH:9][CH:21]=1 |f:2.3|
|
Name
|
3-(Methoxymethoxy)-6-neopentylpicolinonitrile
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COCOC=1C(=NC(=CC1)CC(C)(C)C)C#N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
EtOAc Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture stirred for 2 h at rt under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated NH4Cl (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by ISCO (40 g SiO2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C(=NC(=CC1)CC(C)(C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |